molecular formula C17H26N2O3 B10852713 propan-2-one O-4-(heptyloxy)phenylcarbamoyl oxime

propan-2-one O-4-(heptyloxy)phenylcarbamoyl oxime

Cat. No.: B10852713
M. Wt: 306.4 g/mol
InChI Key: YXHJSUXZTSOPMI-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Propan-2-one O-4-(heptyloxy)phenylcarbamoyl oxime involves several steps. One common method includes the reaction of ethyl acetohydroxanoate with 2,4,6-trinitrochlorobenzene in the presence of triethylamine as a deacidification agent . This reaction is carried out at low temperatures (around 10°C) for a couple of hours. The product is then purified through recrystallization from ethanol . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity.

Chemical Reactions Analysis

Propan-2-one O-4-(heptyloxy)phenylcarbamoyl oxime undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts like palladium . The major products formed from these reactions vary based on the specific conditions and reagents used.

Comparison with Similar Compounds

Propan-2-one O-4-(heptyloxy)phenylcarbamoyl oxime is unique due to its specific structure and inhibitory activity against FAAH. Similar compounds include:

Properties

Molecular Formula

C17H26N2O3

Molecular Weight

306.4 g/mol

IUPAC Name

(propan-2-ylideneamino) N-(4-heptoxyphenyl)carbamate

InChI

InChI=1S/C17H26N2O3/c1-4-5-6-7-8-13-21-16-11-9-15(10-12-16)18-17(20)22-19-14(2)3/h9-12H,4-8,13H2,1-3H3,(H,18,20)

InChI Key

YXHJSUXZTSOPMI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC1=CC=C(C=C1)NC(=O)ON=C(C)C

Origin of Product

United States

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